molecular formula C14H17N3O B1441879 8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine CAS No. 1303657-40-0

8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B1441879
CAS No.: 1303657-40-0
M. Wt: 243.3 g/mol
InChI Key: KIFLTHXFSXXACI-UHFFFAOYSA-N
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Description

8-(1,3-benzoxazol-2-yl)-8-azabicyclo[321]octan-3-amine is a complex organic compound featuring a benzoxazole moiety fused with an azabicyclooctane structure

Properties

IUPAC Name

8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-9-7-10-5-6-11(8-9)17(10)14-16-12-3-1-2-4-13(12)18-14/h1-4,9-11H,5-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFLTHXFSXXACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NC4=CC=CC=C4O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of 8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features of benzoxazole and azabicyclooctane, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific applications .

Biological Activity

8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole moiety fused with an azabicyclo[3.2.1]octane structure, which contributes to its unique chemical properties. The molecular formula is C14H17N3OC_{14}H_{17}N_3O and it has a molecular weight of approximately 245.30 g/mol.

PropertyValue
IUPAC NameThis compound
CAS Number1303657-40-0
Molecular Weight245.30 g/mol
InChI KeyKIFLTHXFSXXACI-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Kappa Opioid Receptor Antagonism : Research indicates that this compound acts as a selective antagonist for the kappa opioid receptor (KOR), which is significant in pain modulation and has implications for treating addiction and mood disorders. The compound demonstrated an IC50 value of approximately 77 nM in inhibiting KOR activity, showcasing its potency compared to other opioid receptors .
  • Inhibition of Biochemical Pathways : The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activities and potentially leading to therapeutic effects such as anticancer activity . This modulation can disrupt certain biochemical pathways that are crucial in disease progression.

Biological Activity Studies

Several studies have explored the biological activities of this compound:

Case Study: Kappa Opioid Receptor Antagonism

In a study focused on the structure-activity relationship (SAR) of related compounds, modifications to the benzamide ring structure resulted in analogs with enhanced selectivity for KOR over mu and delta receptors . For instance, analog 6c exhibited improved potency with an IC50 of 20 nM against KOR, highlighting the importance of structural modifications in enhancing biological efficacy.

Anticancer Activity

The compound's potential anticancer properties were investigated through various assays that assessed cell viability and apoptosis induction in cancer cell lines. Initial findings suggest that the compound may inhibit cell proliferation through pathways involving apoptosis and cell cycle arrest . Further studies are required to elucidate the specific mechanisms involved.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 2
Reactant of Route 2
8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine

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